molecular formula C12H22ClNS B1450507 1-(Thiophen-3-yl)octan-1-amine hydrochloride CAS No. 1864057-15-7

1-(Thiophen-3-yl)octan-1-amine hydrochloride

Cat. No. B1450507
M. Wt: 247.83 g/mol
InChI Key: QNMNWRHYRYCZBS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For 1-(Thiophen-3-yl)octan-1-amine hydrochloride, we know that it has a molecular weight of 247.83 g/mol. More specific properties like boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Chemical Synthesis and Library Generation

Thiophene-based compounds are used as starting materials in chemical syntheses to generate structurally diverse libraries of compounds. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, has been utilized in alkylation and ring closure reactions, demonstrating the versatility of thiophene derivatives in synthesizing a wide array of chemical entities (G. Roman, 2013).

Biological Activities

Thiophene derivatives have been explored for their biological activities, including anti-diabetic and anti-inflammatory effects. For instance, novel semicarbazone Mannich base derivatives of 1-(thiophen-2-yl) ethanone have shown significant reduction in blood glucose levels and inflammation, suggesting their potential as therapeutic agents (C. Gopi, M. Dhanaraju, 2018).

Material Science Applications

Thiophene-based compounds are also relevant in material science, particularly in the development of conducting polymers and electrochromic materials. For example, octanoic acid 2-thiophen-3-yl-ethyl ester has been used to synthesize homopolymers exhibiting electrochromic properties, illustrating the utility of thiophene derivatives in creating materials with novel electronic and optical characteristics (P. Camurlu, A. Çırpan, L. Toppare, 2005).

Advanced Polymerization Techniques

In addition, thiophene derivatives have been applied in advanced polymerization techniques. Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, for instance, have been developed as photoinitiators for radical and cationic polymerizations under various light-emitting diodes (LEDs), showcasing the role of thiophene-based compounds in photopolymerization processes (Jing Zhang et al., 2015).

Antinociceptive Properties

Research into the antinociceptive properties of N-substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides has highlighted the potential of thiophene derivatives in developing pain management solutions, indicating their relevance in pharmaceutical research (S. Shipilovskikh et al., 2020).

Safety And Hazards

The safety and hazards associated with 1-(Thiophen-3-yl)octan-1-amine hydrochloride are not specified in the available resources. It’s important to handle all chemicals with appropriate safety measures, and to consult Material Safety Data Sheets (MSDS) or other safety resources for specific information .

properties

IUPAC Name

1-thiophen-3-yloctan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NS.ClH/c1-2-3-4-5-6-7-12(13)11-8-9-14-10-11;/h8-10,12H,2-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMNWRHYRYCZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C1=CSC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-3-yl)octan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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